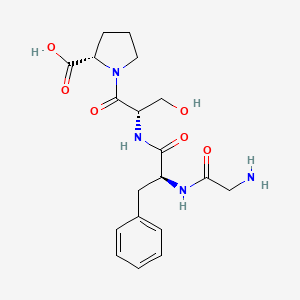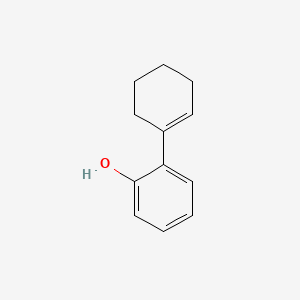
Phenol, 2-(1-cyclohexen-1-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 2-(1-cyclohexen-1-yl)-: is an organic compound with the molecular formula C12H14O It is a derivative of phenol where the hydrogen atom at the ortho position is replaced by a 1-cyclohexen-1-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Birch Reduction: One of the common methods to prepare cyclohexenone derivatives is through the Birch reduction of phenol.
Catalytic Oxidation: Cyclohexenone can also be prepared by the catalytic oxidation of cyclohexene using hydrogen peroxide and vanadium catalysts.
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Phenol, 2-(1-cyclohexen-1-yl)- can undergo oxidation reactions to form various oxidized products.
Reduction: It can be reduced to form cyclohexanol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and vanadium catalysts.
Reduction: Sodium or lithium in liquid ammonia is used for Birch reduction.
Substitution: Strongly basic nucleophiles are used for nucleophilic aromatic substitution.
Major Products Formed:
Oxidation: Various oxidized cyclohexenone derivatives.
Reduction: Cyclohexanol derivatives.
Substitution: Substituted phenol derivatives.
Wissenschaftliche Forschungsanwendungen
Phenol, 2-(1-cyclohexen-1-yl)- has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism by which Phenol, 2-(1-cyclohexen-1-yl)- exerts its effects involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.
Signal Transduction: It may interfere with signal transduction pathways, affecting cellular processes.
Receptor Binding: The compound can bind to specific receptors, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Phenol, 2-(1-cyclohexen-1-yl)- can be compared with other similar compounds such as:
Eigenschaften
CAS-Nummer |
13524-72-6 |
|---|---|
Molekularformel |
C12H14O |
Molekulargewicht |
174.24 g/mol |
IUPAC-Name |
2-(cyclohexen-1-yl)phenol |
InChI |
InChI=1S/C12H14O/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h4-6,8-9,13H,1-3,7H2 |
InChI-Schlüssel |
PLKNGVGPMMDDHG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=CC1)C2=CC=CC=C2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1,2-dimethoxy-4-[(Z)-2-nitrobut-1-enyl]benzene](/img/structure/B14708659.png)
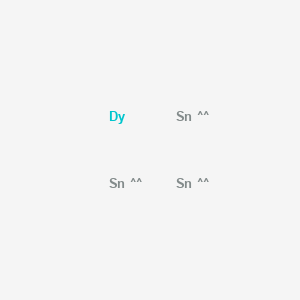
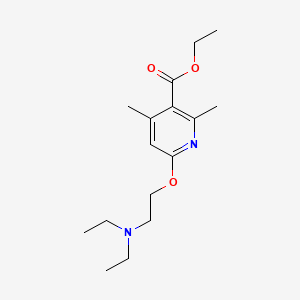
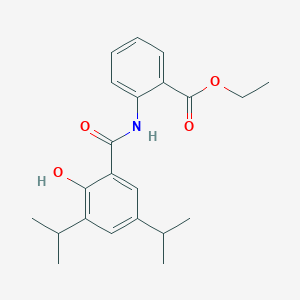
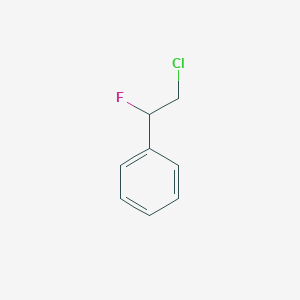
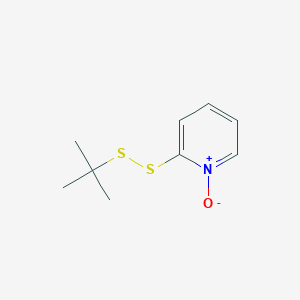
![2-[2-(4-Methoxyphenyl)-2-oxoethyl]benzonitrile](/img/structure/B14708679.png)
